Ala-D-gamma-Glu-Lys-D-Ala-D-Ala is a pentapeptide that plays a critical role in the structure of bacterial cell walls, specifically within the peptidoglycan layer. This compound is composed of five amino acids: L-alanine, D-gamma-glutamic acid, L-lysine, and two D-alanine residues. It serves as a key component of the peptidoglycan precursor UDP-MurNAc-L-Ala-gamma-D-Glu-Lys(D-Ala)(5)-D-Ala, which is essential for bacterial growth and stability .
There is no current information on the mechanism of action of this compound.
Due to the lack of research, safety information is not available.
(2R,5R,8S,13R,16S)-16-Amino-8-(4-aminobutyl)-13-carboxy-2,5-dimethyl-4,7,10,15-tetraoxo-3,6,9,14-tetraazaheptadecan-1-oic acid is a complex molecule that can be classified in two ways:
Ala-D-gamma-Glu-Lys-D-Ala-D-Ala exhibits significant biological activity as a precursor in peptidoglycan biosynthesis. It is involved in the formation of cross-links between glycan strands in the bacterial cell wall, which is essential for maintaining structural integrity. Furthermore, this compound has been implicated in antibiotic resistance mechanisms, particularly in vancomycin-resistant enterococci, where modifications to the peptide structure can confer resistance by altering target sites for antibiotics .
The synthesis of Ala-D-gamma-Glu-Lys-D-Ala-D-Ala can be achieved through several methods:
Ala-D-gamma-Glu-Lys-D-Ala-D-Ala has several applications in research and medicine:
Interaction studies have shown that Ala-D-gamma-Glu-Lys-D-Ala-D-Ala interacts with various enzymes involved in peptidoglycan biosynthesis. For instance, it is recognized by D-Ala:D-Ala ligases, which utilize this compound to facilitate the formation of cross-links in peptidoglycan layers. Additionally, research indicates that modifications to this pentapeptide can influence its interaction with antibiotics like vancomycin, thereby affecting susceptibility and resistance profiles .
Ala-D-gamma-Glu-Lys-D-Ala-D-Ala shares structural similarities with several other compounds involved in peptidoglycan biosynthesis. Here are some notable examples:
Compound Name | Structure Description | Unique Features |
---|---|---|
L-Alanyl-gamma-D-glutamyl-L-lysyl-D-alanine | A tetrapeptide with similar amino acid composition | L-alanine instead of D-alanine at one position |
UDP-MurNAc-L-Ala-gamma-D-Glu-Lys(D-Alanine)(5)-D-Alanine | A precursor for peptidoglycan synthesis | Contains additional components like UDP |
D-Alanyl-D-alanine | A dipeptide essential for cross-linking | Simpler structure; lacks gamma-glutamic acid and lysine |
The uniqueness of Ala-D-gamma-Glu-Lys-D-Ala-D-Ala lies in its specific sequence and configuration that directly contribute to its function within bacterial cell walls, distinguishing it from other similar compounds that may not fulfill the same roles or exhibit equivalent biological activities .